N'-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}benzohydrazide
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Overview
Description
N’-[(E)-(1-ALLYL-4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDENE)METHYL]BENZOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides This compound is characterized by its unique structure, which includes an allyl group, a thioxotetrahydropyrimidinylidene moiety, and a benzohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(1-ALLYL-4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDENE)METHYL]BENZOHYDRAZIDE typically involves the reaction of an appropriate aldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general procedure involves the following steps:
Mixing: The aldehyde and hydrazine hydrate are mixed in a suitable solvent such as ethanol.
Reflux: The mixture is heated under reflux for several hours.
Cooling: The reaction mixture is cooled to room temperature.
Filtration: The resulting precipitate is filtered and washed with cold ethanol.
Recrystallization: The crude product is recrystallized from ethanol to obtain pure N’-[(E)-(1-ALLYL-4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDENE)METHYL]BENZOHYDRAZIDE.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(1-ALLYL-4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDENE)METHYL]BENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
N’-[(E)-(1-ALLYL-4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDENE)METHYL]BENZOHYDRAZIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N’-[(E)-(1-ALLYL-4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDENE)METHYL]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N’-[(E)-(1-ALLYL-4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDENE)METHYL]BENZOHYDRAZIDE can be compared with other similar compounds such as:
N’-benzylidene-2-hydroxymethylbenzohydrazide: Similar structure but with a hydroxymethyl group instead of an allyl group.
N’-benzylidene-4-tert-butylbenzohydrazide: Contains a tert-butyl group, which affects its chemical properties and biological activity.
Substituted benzohydrazides: Various substituted derivatives with different functional groups that influence their reactivity and applications.
Properties
Molecular Formula |
C15H14N4O3S |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-[(E)-(6-hydroxy-4-oxo-1-prop-2-enyl-2-sulfanylidenepyrimidin-5-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H14N4O3S/c1-2-8-19-14(22)11(13(21)17-15(19)23)9-16-18-12(20)10-6-4-3-5-7-10/h2-7,9,22H,1,8H2,(H,18,20)(H,17,21,23)/b16-9+ |
InChI Key |
VTFYOLZLPGUPNU-CXUHLZMHSA-N |
Isomeric SMILES |
C=CCN1C(=C(C(=O)NC1=S)/C=N/NC(=O)C2=CC=CC=C2)O |
Canonical SMILES |
C=CCN1C(=C(C(=O)NC1=S)C=NNC(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
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